

# Functional Domains of the Human CEP120 Protein: An In-depth Technical Guide

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### **Abstract**

Centrosomal protein 120 (CEP120) is a critical regulator of centriole duplication, elongation, and ciliogenesis. Dysregulation of CEP120 function is directly implicated in a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy. A comprehensive understanding of the functional domains of CEP120 is paramount for elucidating its molecular mechanisms and for the development of potential therapeutic interventions. This technical guide provides a detailed overview of the core functional domains of the human CEP120 protein, summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing associated signaling pathways.

## **Core Functional Domains of Human CEP120**

The human CEP120 protein is a multi-domain protein, with its functions orchestrated by several distinct regions. These include three N-terminal C2 domains, a C-terminal coiled-coil domain, a microtubule-binding domain, and a CPAP-binding domain. The coordinated action of these domains is essential for the proper localization and function of CEP120 at the centrosome.

## **Domain Architecture**



The primary structure of human CEP120 (UniProt accession number: Q8N960) consists of 986 amino acids. The key functional domains are organized as follows:

Domain	Approximate Amino Acid Boundaries	Function	Key References
C2A Domain	40-150	Binds to tubulin and promotes microtubule formation.	[1][2]
C2B Domain	160-270	Critical for protein stability and ciliogenesis; mutations are associated with Joubert syndrome and Jeune asphyxiating thoracic dystrophy.	[1]
C2C Domain	370-480	Putative protein- protein interaction module.	[1]
CPAP-binding Domain	Undefined	Mediates interaction with the centrosomal protein CPAP to regulate centriole elongation.	[3]
Coiled-coil Domain	700-988	Essential for centriolar localization and protein dimerization.	[4][5]
Microtubule-binding Domain	N-terminal region	Contributes to the association of CEP120 with microtubules.	[3][4]



Note: The exact amino acid boundaries for some domains are not definitively established and may vary slightly between different prediction models and experimental constructs.

Domain organization of the human CEP120 protein.

## **Quantitative Data Summary**

The functional consequences of CEP120 mutations and alterations in its expression levels have been quantitatively assessed in various studies. This section summarizes key findings in a tabular format for ease of comparison.

## Impact of C2B Domain Mutations on CEP120 Protein Levels

Mutations in the C2B domain, particularly V194A (associated with Joubert syndrome) and A199P (associated with Jeune asphyxiating thoracic dystrophy), lead to a reduction in both total and centrosomal CEP120 protein levels.[1]

Mutation	Reduction in Centrosomal CEP120 Levels	Reference
V194A	~40%	[1]
A199P	~30%	[1]

## **Effect of CEP120 Overexpression on Centriole Length**

Forced overexpression of CEP120 induces the formation of unusually long centrioles.[6]

Condition	Mean Centriole Length (nm)	Reference
Control	Not specified	[6]
CEP120 Overexpression	~1000	[6]

## **Consequences of CEP120 Depletion on Ciliogenesis**



Depletion of CEP120 significantly impairs the formation of primary cilia.

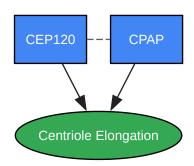
Condition	Percentage of Ciliated Cells	Reference
Control	>80%	[7]
CEP120 Depletion	<20%	[7]

## **Signaling Pathways and Molecular Interactions**

CEP120 functions as a hub for protein-protein interactions at the centrosome, playing a pivotal role in centriole elongation and the assembly of cilia.

## **CEP120** in Centriole Elongation

CEP120 directly interacts with the centrosomal protein CPAP to positively regulate the elongation of centrioles.[3] This process is crucial for the formation of a properly structured centrosome. Depletion of either CEP120 or CPAP inhibits this elongation process.[3]



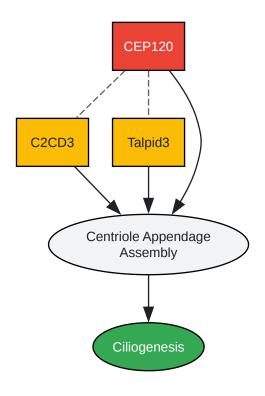
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CEP120 and CPAP in centriole elongation.

## **CEP120's Role in Ciliogenesis**

CEP120 is essential for the formation of primary cilia. It interacts with other key ciliopathy-associated proteins, such as C2CD3 and Talpid3, to facilitate the assembly of centriole appendages, which are prerequisite structures for ciliogenesis.[8] Mutations in CEP120 that disrupt these interactions can lead to defective cilia formation and the manifestation of ciliopathies.[8]





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CEP120's role in the ciliogenesis pathway.

## **Experimental Protocols**

The characterization of CEP120's functional domains has relied on a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for key experiments cited in the literature.

## Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This technique is used to identify proteins that interact with CEP120 in their native cellular context.

#### Protocol Outline:

 Cell Lysis: Cells expressing the protein of interest are lysed in a non-denaturing buffer to preserve protein complexes.



- Antibody Incubation: A primary antibody specific to CEP120 is added to the cell lysate and incubated to allow for the formation of antibody-antigen complexes.
- Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate to capture the antibody-CEP120 complexes.
- Washing: The beads are washed multiple times to remove non-specifically bound proteins.
- Elution: The bound proteins are eluted from the beads.
- Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting
  using antibodies against suspected interacting partners or by mass spectrometry for the
  identification of novel interactors.

## **Microtubule Co-sedimentation Assay**

This in vitro assay is used to determine the direct binding of CEP120 or its domains to microtubules.

#### Protocol Outline:

- Tubulin Polymerization: Purified tubulin is polymerized into microtubules in the presence of GTP and a stabilizing agent like taxol.
- Incubation: The purified CEP120 protein or a specific domain is incubated with the preformed microtubules.
- Centrifugation: The mixture is centrifuged at high speed to pellet the microtubules and any associated proteins.
- Analysis: The supernatant (containing unbound proteins) and the pellet (containing microtubules and bound proteins) are analyzed by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of CEP120 that co-sedimented with the microtubules.

## **Proximity-Dependent Biotin Identification (BioID)**

BioID is employed to identify proteins in close proximity to CEP120 within living cells.



#### Protocol Outline:

- Fusion Protein Expression: A fusion protein of CEP120 and a promiscuous biotin ligase (BirA\*) is expressed in cells.
- Biotin Labeling: The cells are incubated with biotin, which is then activated by BirA\* and covalently attached to nearby proteins.
- Cell Lysis and Streptavidin Affinity Purification: The cells are lysed under denaturing conditions, and biotinylated proteins are purified using streptavidin-coated beads.
- Mass Spectrometry: The enriched biotinylated proteins are identified by mass spectrometry.

## X-ray Crystallography for Structural Determination

This technique is used to determine the three-dimensional structure of CEP120's domains at atomic resolution.

#### Protocol Outline:

- Protein Expression and Purification: A specific domain of CEP120 is overexpressed and purified to high homogeneity.
- Crystallization: The purified protein is subjected to various crystallization screening conditions to obtain well-ordered crystals.
- Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
- Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic model of the protein domain is built and refined.

## Conclusion

The functional domains of CEP120 are intricately involved in fundamental cellular processes, and their disruption leads to severe developmental disorders. The continued investigation into the precise molecular interactions and regulatory mechanisms governed by these domains will be crucial for a complete understanding of ciliogenesis and for the development of targeted



therapies for CEP120-related ciliopathies. This guide provides a foundational resource for researchers and professionals engaged in this critical area of study.

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## References

- 1. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cep120 promotes microtubule formation through a unique tubulin binding C2 domain PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEP120 interacts with CPAP and positively regulates centriole elongation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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